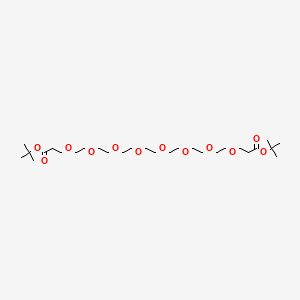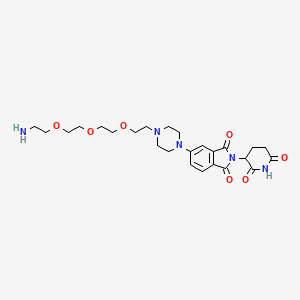
Trovoprost
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trovoprost is a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue and selective FP prostanoid receptor agonist. It is primarily used to decrease intraocular pressure in patients with open-angle glaucoma and ocular hypertension . This compound is known for its high efficacy in reducing intraocular pressure and its reduced risk of off-target side effects compared to other prostaglandin analogues .
Vorbereitungsmethoden
The preparation of Trovoprost involves several key steps. The process begins with the stereoselective reduction of a compound of formula (II), resulting in a compound of formula (III). The lactone group of this compound is then reduced, and the p-phenyl-benzoyl protecting group is removed. The resulting triol is transformed by Wittig reaction into the acid of formula (VI), which is then esterified . Industrial production methods often involve the use of specific catalysts and reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Trovoprost undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in the reduction of the lactone group.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogues. Common reagents used in these reactions include N,N-diethylaniline-borane complex and Corey catalyst (CBS-oxazaborolidine). Major products formed from these reactions include various prostaglandin analogues with different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Trovoprost has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogues and their synthesis.
Biology: this compound is used in research on cellular signaling pathways and receptor interactions.
Industry: The compound is used in the development of new ophthalmic drugs and formulations.
Wirkmechanismus
Trovoprost exerts its effects by acting as a full agonist at the prostaglandin FP receptor. This receptor is involved in the regulation of intraocular pressure. By binding to the FP receptor, this compound increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The molecular targets and pathways involved include the ciliary muscle and the trabecular meshwork .
Vergleich Mit ähnlichen Verbindungen
Trovoprost is often compared with other prostaglandin analogues such as latanoprost, bimatoprost, and tafluprost. While all these compounds are used to reduce intraocular pressure, this compound is unique in its high selectivity and full agonism at the FP receptor . Studies have shown that this compound has a higher efficacy in reducing intraocular pressure compared to latanoprost and bimatoprost . Similar compounds include:
Latanoprost: Another prostaglandin analogue used for reducing intraocular pressure.
Bimatoprost: Known for its efficacy in lowering intraocular pressure but with a different side effect profile.
Tafluprost: A prostaglandin analogue with similar applications but different pharmacokinetic properties
Eigenschaften
Molekularformel |
C26H35F3O6 |
|---|---|
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3?,13-12+/t19-,21-,22-,23+,24-/m1/s1 |
InChI-Schlüssel |
MKPLKVHSHYCHOC-SSHBFGKNSA-N |
Isomerische SMILES |
CC(C)OC(=O)CCCC=CC[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)




![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)



![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)
![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)
![[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)

